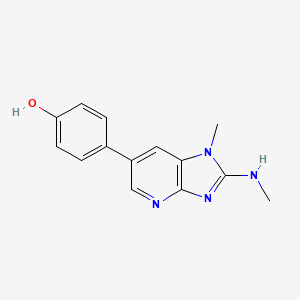

N2-Methyl-4'-OH-PhIP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-Methyl-4’-OH-PhIP, also known as N2-Methyl-4’-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a metabolite of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a carcinogenic compound found in protein-rich foods such as cooked meats and fish. It is formed during the Maillard reaction, which occurs at high temperatures during cooking or frying .

Méthodes De Préparation

The synthesis of N2-Methyl-4’-OH-PhIP involves the hydroxylation of PhIP. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The hydroxylation occurs at the 4’ position of the phenyl ring, resulting in the formation of N2-Methyl-4’-OH-PhIP

Analyse Des Réactions Chimiques

N2-Methyl-4’-OH-PhIP undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more reactive species.

Reduction: Reduction reactions can convert it back to its parent compound, PhIP.

Substitution: The hydroxyl group at the 4’ position can participate in substitution reactions, forming different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Carcinogenicity and DNA Interaction Studies

N2-Methyl-4'-OH-PhIP is primarily studied for its ability to form DNA adducts , which are covalent bonds between the compound and DNA molecules. These adducts can lead to mutations and contribute to the development of cancer. Research indicates that this compound interacts significantly with DNA, particularly through the action of cytochrome P450 enzymes, which bioactivate the compound into reactive intermediates capable of binding to DNA .

Case Study: DNA Adduct Formation

A study demonstrated that this compound induces DNA damage in various biological systems, including human cell lines and rodent models. The formation of bulky DNA adducts was characterized, revealing that these interactions could lead to mutagenesis and tumorigenesis in vivo .

Metabolic Pathway Research

This compound plays a crucial role in understanding the metabolic pathways involved in the bioactivation and detoxification of PhIP. It is produced during the cooking of protein-rich foods through the Maillard reaction at high temperatures. This compound aids researchers in studying how dietary carcinogens are metabolized and their subsequent effects on human health .

Table: Comparison of PhIP Metabolites

| Compound Name | Description | Unique Features |

|---|---|---|

| N2-Hydroxy-PhIP | Major metabolite known for mutagenicity | Forms DNA adducts but lacks hydroxylation at 4' |

| 4'-Hydroxy-PhIP | Detoxification product | Less mutagenic; primarily formed by CYP1A1 |

| 5-Hydroxy-PhIP | Degradation product | Suggests alternative metabolic pathways |

| 2-Hydroxyamino-PhIP | Genotoxic metabolite | Acts as a precursor to reactive species |

This table illustrates how this compound is unique due to its specific hydroxylation at the 4' position, enhancing its mutagenic properties compared to other metabolites.

Toxicological Studies

The compound is used extensively in toxicological research to assess the risks associated with dietary exposure to heterocyclic amines. Studies have shown that this compound exhibits significant toxicity in various models, leading to increased incidences of tumors in experimental animals .

Development of Biomarkers

This compound has been identified as a potential biomarker for exposure to PhIP through dietary sources. Its detection in biological fluids can provide insights into individual exposure levels and associated cancer risks. Research has focused on identifying urinary metabolites related to this compound as indicators of dietary intake of cooked meats .

Implications for Public Health

Understanding the applications and effects of this compound is vital for public health initiatives aimed at reducing cancer risks associated with dietary habits. The research findings can inform dietary guidelines and cooking practices that minimize exposure to carcinogenic compounds formed during food preparation .

Mécanisme D'action

The mechanism of action of N2-Methyl-4’-OH-PhIP involves its interaction with DNA. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and contribute to the carcinogenic effects of PhIP. The formation of DNA adducts is facilitated by the bioactivation of N2-Methyl-4’-OH-PhIP by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can bind to DNA .

Comparaison Avec Des Composés Similaires

N2-Methyl-4’-OH-PhIP is similar to other metabolites of PhIP, such as N2-hydroxy-PhIP and 4’-OH-PhIP. These compounds share similar metabolic pathways and mechanisms of action. N2-Methyl-4’-OH-PhIP is unique in its specific hydroxylation at the 4’ position, which distinguishes it from other metabolites. Other similar compounds include:

N2-hydroxy-PhIP: A mutagenic activation product of PhIP.

4’-OH-PhIP: A detoxification product of PhIP.

2-OH-PhIP: Another metabolite of PhIP with unknown mutagenic potential.

Propriétés

Formule moléculaire |

C14H14N4O |

|---|---|

Poids moléculaire |

254.29 g/mol |

Nom IUPAC |

4-[1-methyl-2-(methylamino)imidazo[4,5-b]pyridin-6-yl]phenol |

InChI |

InChI=1S/C14H14N4O/c1-15-14-17-13-12(18(14)2)7-10(8-16-13)9-3-5-11(19)6-4-9/h3-8,19H,1-2H3,(H,15,16,17) |

Clé InChI |

NADCHEREJJYXNY-UHFFFAOYSA-N |

SMILES canonique |

CNC1=NC2=C(N1C)C=C(C=N2)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.